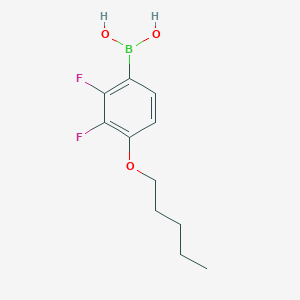
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
説明
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BF2O3 . It is used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a pentyloxy group, and a boronic acid group .Chemical Reactions Analysis
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid” has a molecular weight of 244.04 . It has a predicted boiling point of 355.0±52.0 °C and a predicted density of 1.19±0.1 g/cm3 . The compound should be stored at 2-8°C .科学的研究の応用
Boronic Acid-Catalyzed Reactions
Boronic acids, including those with difluoro substituents, serve as effective catalysts in various organic reactions. For instance, boronic acids have facilitated dehydrative amidation between carboxylic acids and amines, leading to the synthesis of α-dipeptides. This showcases boronic acids' role in peptide synthesis, an essential area of bioorganic chemistry (Wang, Lu, & Ishihara, 2018). Similarly, boronic acids have catalyzed the hydroboration of imines, demonstrating their utility in the reduction and functional group transformations essential for synthesizing complex organic molecules (Yin, Soltani, Melen, & Oestreich, 2017).
Protective Groups for Diols
Boronic esters derived from boronic acids act as protective groups for diols, facilitating the synthesis of sensitive organic molecules. This application is critical in synthesizing natural products and biologically active compounds, highlighting boronic acids' role in synthetic organic chemistry (Shimada, Urata, Fukuhara, Tsuneda, & Makino, 2018).
Sensing Applications
Phenylboronic acids, structurally related to "(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid," have been explored for their sensing capabilities, especially in detecting saccharides. This includes applications in glucose sensing, which is pivotal in diabetes management and research (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012). The ability of boronic acids to form reversible complexes with diols and saccharides is leveraged in developing responsive materials and biosensors.
Advanced Materials and Polymer Chemistry
The modification of polymers with boronic acid derivatives, including the development of polymeric Lewis acids and fluorescent sensors, underscores the importance of boronic acids in materials science. These modifications have led to materials with unique properties, such as fluorescence modulation and selective sensing capabilities, which have applications ranging from environmental monitoring to biotechnology (Sundararaman, Victor, Varughese, & Jäkle, 2005).
Safety and Hazards
作用機序
Target of Action
The primary target of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is predicted to have a boiling point of 3550±520 °C and a density of 119±01 g/cm3 . It is typically stored at 2-8°C . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM cross-coupling reaction, which the compound facilitates as an organoboron reagent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s role in the SM cross-coupling reaction may be influenced by the presence of other reactants and catalysts .
特性
IUPAC Name |
(2,3-difluoro-4-pentoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQAXDDFSTKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614411 | |
| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid | |
CAS RN |
156684-91-2 | |
| Record name | B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156684-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
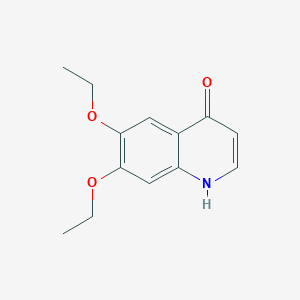
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

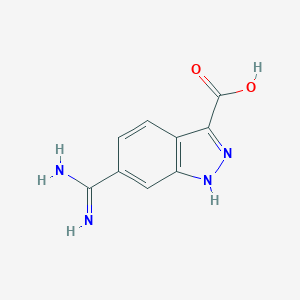
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
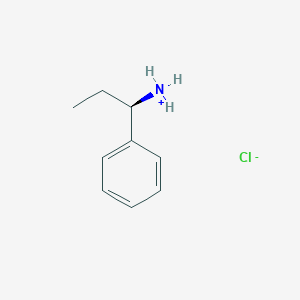
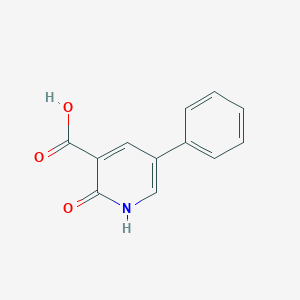
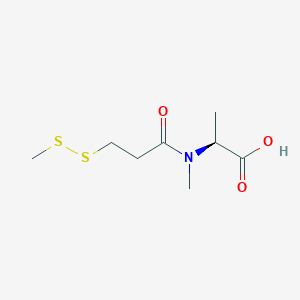
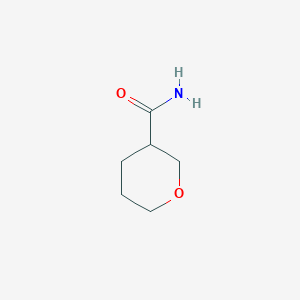
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
